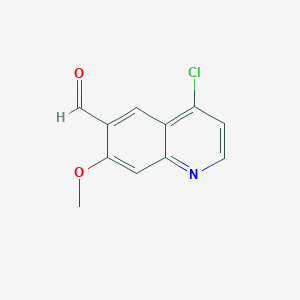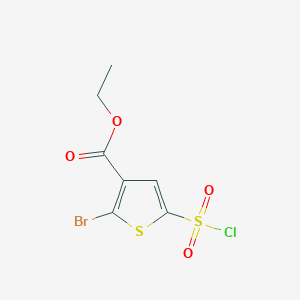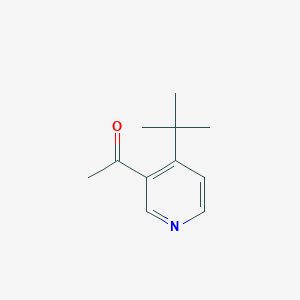
4-(Tert-butyl)-3-acetylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(tert-Butyl)pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butyl group at the 4-position and an ethanone group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone typically involves the alkylation of 4-tert-butylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-tert-butylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
化学反应分析
Types of Reactions: 1-(4-(tert-Butyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 1-(4-(tert-Butyl)pyridin-3-yl)acetic acid.
Reduction: 1-(4-(tert-Butyl)pyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(4-(tert-Butyl)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the structure of the derivative and its intended use. For example, a derivative designed as an anti-inflammatory agent may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
相似化合物的比较
1-(4-(tert-Butyl)pyridin-3-yl)ethanone can be compared with other pyridine derivatives such as:
4-tert-Butylpyridine: Lacks the ethanone group, making it less reactive in certain synthetic applications.
1-(4-(tert-Butyl)pyridin-3-yl)ethanol:
4-tert-Butyl-2,2’6’,2’'-terpyridine: A more complex pyridine derivative with multiple pyridine rings, used in coordination chemistry and as a ligand in metal-catalyzed reactions.
The uniqueness of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
1-(4-tert-butylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-7-12-6-5-10(9)11(2,3)4/h5-7H,1-4H3 |
InChI 键 |
AJDBUSMNAHNMME-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CN=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


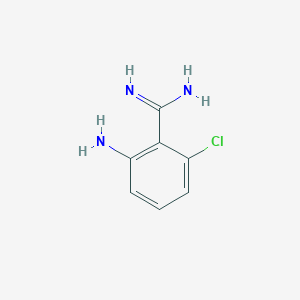


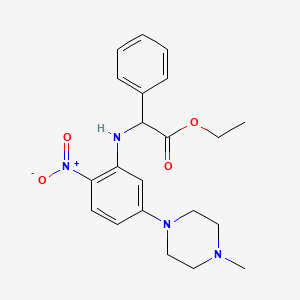
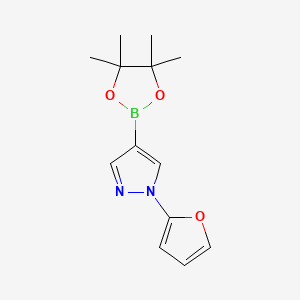
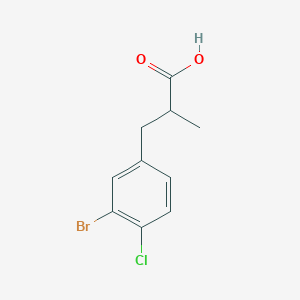
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)

